molecular formula C10H12N4O2 B2563423 7-Tert-butyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 883546-40-5

7-Tert-butyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No. B2563423
CAS RN: 883546-40-5
M. Wt: 220.232
InChI Key: PRAOSNPWIAYNEB-UHFFFAOYSA-N
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Description

7-Tert-butyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a non-naturally occurring small molecule . It is used for proteomics research . The molecular formula is C10H12N4O2 and the molecular weight is 220.23 .


Molecular Structure Analysis

The molecular structure of 7-Tert-butyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid consists of a triazolopyrimidine core with a tert-butyl group at the 7-position and a carboxylic acid group at the 5-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Tert-butyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid include a molecular weight of 220.23 and a molecular formula of C10H12N4O2 .

Scientific Research Applications

Tautomerism and Structural Analysis

  • The study by Desenko et al. (1993) explored the imine-enamine tautomerism of dihydroazolopyrimidines, highlighting steric effects and tautomeric equilibrium. Specifically, for compounds like 7-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid, an increase in substituent bulk at C(7) stabilizes the enamine tautomer, as evidenced by x-ray diffraction analysis of a related compound. This indicates significant impacts on the planarity and structural properties essential for understanding chemical reactivity and potential applications in material science or pharmacology (Desenko et al., 1993).

Synthesis and Biological Activity

  • Massari et al. (2017) developed efficient one-step synthesis methods for 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold in generating biologically active compounds. This research demonstrates the potential of derivatives for inhibiting influenza virus RNA polymerase, suggesting applications in antiviral drug development (Massari et al., 2017).

Supramolecular Architecture and Coordination Compounds

  • Canfora et al. (2010) reported on the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in two solvate forms. The research highlights the compound's relevance in studying biological activity and coordination compounds, offering insights into supramolecular architecture through hydrogen bonding and π-π stacking interactions. Such structural analyses contribute to the understanding of molecular interactions that are critical in drug design and material science (Canfora et al., 2010).

Antimicrobial Activity

  • Triorganotin(IV) derivatives of related compounds have been synthesized and characterized, showing in vitro antimicrobial activity against Gram-positive bacteria. These findings by Ruisi et al. (2010) illustrate the antimicrobial potential of triazolopyrimidine derivatives, which could be explored further for developing new antimicrobial agents (Ruisi et al., 2010).

Chemical Reactivity and Fungicidal Activities

  • De-jiang (2008) designed and synthesized novel triazolopyrimidine-carbonylhydrazone derivatives, starting from 5-amino-1,2,4-triazole-3-carboxylic acid ester. Some of these compounds exhibited excellent fungicidal activities, highlighting the chemical reactivity and application of triazolopyrimidine derivatives in developing fungicides (Li De-jiang, 2008).

Future Directions

The future directions for research on 7-Tert-butyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid could involve further exploration of its biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

7-tert-butyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-10(2,3)7-4-6(8(15)16)13-9-11-5-12-14(7)9/h4-5H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAOSNPWIAYNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC2=NC=NN12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-tert-Butyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

CAS RN

883546-40-5
Record name 7-tert-butyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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